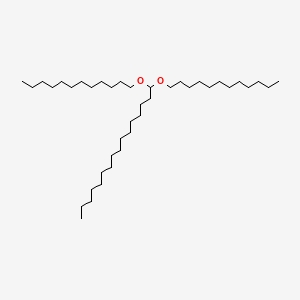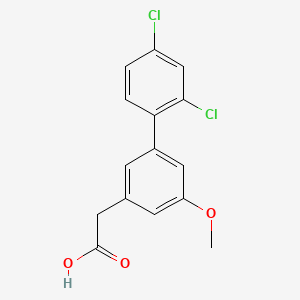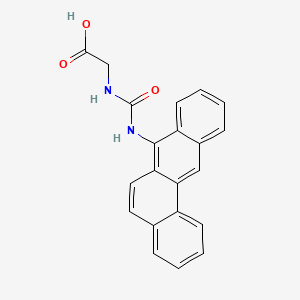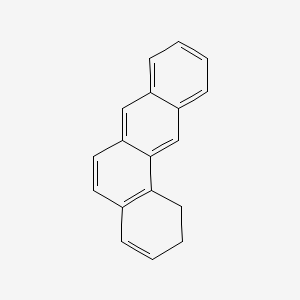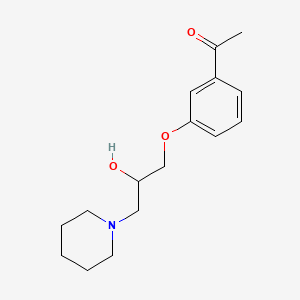
Taziprinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taziprinone is a small organic molecule belonging to the class of beta amino acids and derivatives. It is known for its complex structure, which includes a dibenzofuran core with various functional groups attached. The chemical formula for this compound is C22H31N3O3, and it has a molecular weight of 385.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taziprinone typically involves multiple steps, starting with the preparation of the dibenzofuran core. This core is then functionalized with various groups to achieve the final structure. One common method involves the reaction of cyanuric chloride with para-toluidine in the presence of solvents like petroleum ether, toluene, or xylene. This is followed by an oxidation reaction using potassium permanganate or hydrogen peroxide in an alkaline solution to introduce carboxyl groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve direct compression techniques, where the active drug substance is mixed with suitable excipients and compressed into tablets without the need for granulation. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Taziprinone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Taziprinone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly as an enzyme inhibitor with applications in treating diseases like cancer and viral infections.
Mechanism of Action
Taziprinone exerts its effects by interacting with specific molecular targets, such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates. By binding to this receptor, this compound can modulate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, leading to various biochemical and toxic effects .
Comparison with Similar Compounds
Philanthotoxin: Another compound with high binding affinity against SARS-CoV-2 M pro.
Azaspiracid: Known for its toxic effects and high binding affinity against specific enzymes.
Uniqueness: Taziprinone is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to interact with the aryl hydrocarbon receptor and modulate gene expression sets it apart from other similar compounds .
Properties
CAS No. |
79253-92-2 |
|---|---|
Molecular Formula |
C22H31N3O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C22H31N3O3/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27)/t20-,21-,22-/m0/s1 |
InChI Key |
IQRFTIWMGLZYTL-FKBYEOEOSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


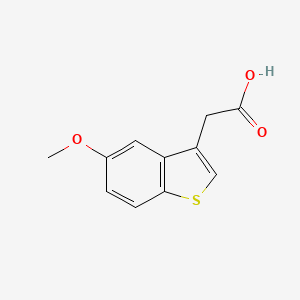

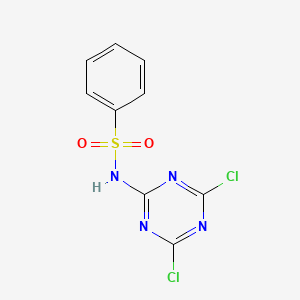
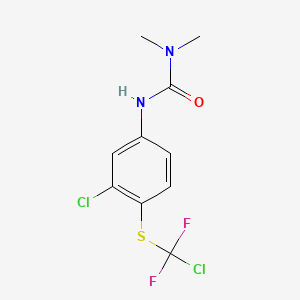
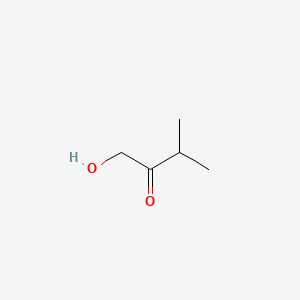

![2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1615688.png)
